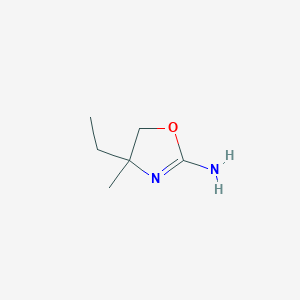![molecular formula C22H28N2O5S2 B2743580 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine CAS No. 313493-63-9](/img/structure/B2743580.png)
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine” is a chemical compound with immense potential in scientific research. It has a molecular formula of C22H28N2O5S2 and a molecular weight of 464.60 g/mol .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” is not provided in the retrieved papers.Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
Biologically Active Derivatives Synthesis : A study by Khalid et al. (2013) described the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine. These derivatives showed notable activity against butyrylcholinesterase enzyme, highlighting their potential in biological applications (Khalid et al., 2013).
Antioxidant and Anticholinesterase Activities : Karaman et al. (2016) synthesized sulfonyl hydrazone with piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity. They found that certain compounds showed higher activity than standard antioxidants in various assays (Karaman et al., 2016).
Glycoside Formation in Chemistry : Crich and Smith (2001) explored the use of 1-benzenesulfinyl piperidine in combination with other reagents for the conversion of thioglycosides to glycosyl triflates, a key process in the formation of diverse glycosidic linkages (Crich & Smith, 2001).
Membrane-bound Phospholipase A2 Inhibition : Oinuma et al. (1991) synthesized a series of benzenesulfonamides with N-(phenylalkyl)piperidine derivatives. These compounds inhibited membrane-bound phospholipase A2, showing potential in reducing myocardial infarction size in rats (Oinuma et al., 1991).
Crystal Structure and Synthesis : Prasad et al. (2008) focused on the synthesis and crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. They provided insights into the molecular structure and conformation of such compounds (Prasad et al., 2008).
Metabolism in Novel Antidepressants : A study by Hvenegaard et al. (2012) investigated the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, an antidepressant, highlighting the role of various cytochrome P450 enzymes in its oxidative metabolism (Hvenegaard et al., 2012).
Piperidine and Indolizidine Synthesis : Harris and Padwa (2003) developed a method for synthesizing trisubstituted piperidines and indolizidines, which are important in medicinal chemistry. They utilized an aza-Achmatowicz oxidation process for this synthesis (Harris & Padwa, 2003).
Sulfonated Nanofiltration Membranes : Liu et al. (2012) reported the synthesis of sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes, which showed improved water flux and dye treatment capabilities (Liu et al., 2012).
Propiedades
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPEFOZBXEAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)

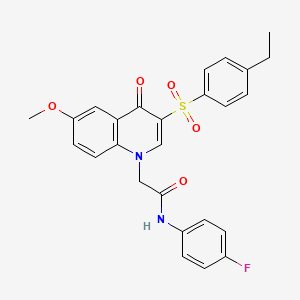
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)
![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)
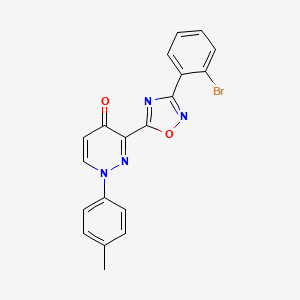

![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
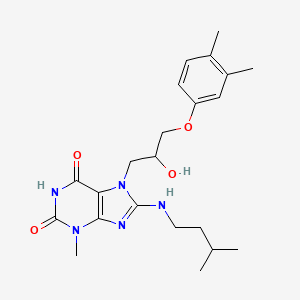
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
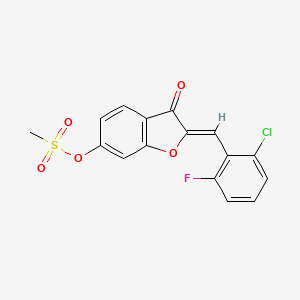

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
